3-(4-(Bromomethyl)phenyl)isoxazole
Overview
Description
3-(4-(Bromomethyl)phenyl)isoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Basicity
Research on isoxazole derivatives, such as 3-(4-(Bromomethyl)phenyl)isoxazole, has explored their tautomeric forms and basicity. Studies have shown that isoxazol-5-ones can exist in a mixture of CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity. These compounds are comparable in acidity to carboxylic acids, highlighting their potential utility in chemical synthesis and as intermediates in the development of pharmacologically active compounds (Boulton & Katritzky, 1961).
Cycloaddition Reactions
The isoxazole analogue of ortho-quinodimethane, derived from compounds like this compound, has been utilized in cycloaddition reactions. These reactions are fundamental in the synthesis of complex organic compounds, potentially leading to new materials or drugs. The ability to generate these analogues in situ and trap them with dienophiles opens avenues for creating novel cyclic compounds with diverse applications (Mitkidou & Stephanidou-Stephanatou, 1990).
Heterocyclic Synthesis
Compounds like 3-bromomethylbenzo[d]isoxazole, closely related to this compound, have been employed in the synthesis of heterocyclic compounds. These methodologies are pivotal in creating compounds with potential biological activity, expanding the toolbox for drug discovery and development. The exploration of their chemical behavior with various reagents further underscores the versatility of isoxazole derivatives in synthetic chemistry (Mohareb et al., 1990).
Isoxazole-based Liquid Crystals
Isoxazole derivatives have been investigated for their potential use in liquid crystal technology. The synthesis of unsymmetric liquid crystal compounds based on 3,5-disubstituted isoxazoles, including those related to this compound, has demonstrated the capacity for these compounds to exhibit mesomorphic behavior, such as smectic C, smectic A, and nematic phases. This suggests potential applications in displays and optical devices, highlighting the diverse utility of isoxazole derivatives beyond traditional chemical synthesis (Vieira et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOYXVWQKCZGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595389 | |
Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-67-5 | |
Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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